
2-chloro-6-fluoroquinazolin-4(3H)-one CAS
number and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-chloro-6-fluoroquinazolin-4(3H)-

one

Cat. No.: B1436733 Get Quote

An In-depth Technical Guide to 2-chloro-6-fluoroquinazolin-4(3H)-one

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals working with 2-chloro-6-fluoroquinazolin-4(3H)-one.

The quinazolin-4(3H)-one core is a well-established "privileged structure" in medicinal

chemistry, forming the backbone of numerous therapeutic agents.[1] This specific derivative,

functionalized with a reactive chloro group at the 2-position and a fluoro group on the benzene

ring, is a versatile building block for the synthesis of a new generation of targeted therapeutics.

This document provides an in-depth exploration of its chemical identity, synthesis, reactivity,

and applications, grounded in established scientific principles and field-proven insights.

Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its

identity and physical characteristics.

CAS Number: 769158-12-5[2]

IUPAC Name: 2-chloro-6-fluoro-3H-quinazolin-4-one[2]
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Chemical Structure: 

Table 1: Key Physicochemical Properties

Property Value Source

Molecular Formula C₈H₄ClFN₂O [2]

Molecular Weight 198.58 g/mol Calculated

Canonical SMILES
O=C1NC(Cl)=NC2=CC=C(F)C

=C12
[2]

InChI Key
CBHYEOLZQCLMSY-

UHFFFAOYSA-N
[2]

Appearance Off-white to pale yellow solid Typical

Solubility

Soluble in DMF, DMSO; limited

solubility in other organic

solvents

Inferred

Melting Point
>200 °C (Decomposition may

occur)

Inferred from related

compounds

Synthesis Pathway and Experimental Protocol
The synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one is typically achieved through a multi-

step process starting from the corresponding anthranilic acid. The following pathway is a robust

and commonly employed method in medicinal chemistry labs.[3][4]

Synthetic Workflow Diagram
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Caption: General synthetic workflow for 2-chloro-quinazolin-4(3H)-ones.

Rationale Behind Experimental Choices
Step 1: Cyclocondensation: The reaction between 2-amino-5-fluorobenzoic acid and urea at

high temperatures is a classic method for forming the quinazolinedione ring system. Urea

serves as a safe and inexpensive source of the C2 and N3 atoms of the heterocyclic ring.
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Step 2: Chlorination: Phosphoryl chloride (POCl₃) is a powerful chlorinating agent used to

convert the dione into the more reactive dichloroquinazoline intermediate. This step is crucial

as it installs the leaving groups necessary for subsequent functionalization.

Step 3: Selective Hydrolysis: The key to this synthesis is the differential reactivity of the two

chlorine atoms. The C4-chloro is significantly more susceptible to hydrolysis than the C2-

chloro group. By using dilute aqueous sodium hydroxide at room temperature, one can

selectively replace the C4-chloro with a hydroxyl group, which then tautomerizes to the more

stable 4-oxo form, yielding the desired product.[3][5]

Detailed Experimental Protocol
Protocol: Synthesis of 2-Chloro-6-fluoroquinazolin-4(3H)-one

Step A: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione

Combine 2-amino-5-fluorobenzoic acid (1 equiv.) and urea (3-5 equiv.) in a round-bottom

flask.

Heat the mixture to 160-180 °C with stirring for 4-6 hours. The mixture will melt, evolve

ammonia, and then solidify.

Cool the reaction to room temperature. Treat the solid mass with hot water and filter to

collect the crude product. Wash with water and then a small amount of ethanol.

Dry the solid under vacuum to yield 6-fluoroquinazoline-2,4(1H,3H)-dione.

Step B: Synthesis of 2,4-Dichloro-6-fluoroquinazoline

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is

corrosive and reacts violently with water.

Suspend 6-fluoroquinazoline-2,4(1H,3H)-dione (1 equiv.) in phosphoryl chloride (5-10

equiv.).

Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux (approx. 110-120 °C) for 4-8 hours until the reaction is complete

(monitor by TLC).

Carefully remove the excess POCl₃ under reduced pressure.

Pour the residue slowly onto crushed ice with vigorous stirring.

Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain 2,4-

dichloro-6-fluoroquinazoline.

Step C: Synthesis of 2-Chloro-6-fluoroquinazolin-4(3H)-one

Suspend 2,4-dichloro-6-fluoroquinazoline (1 equiv.) in a suitable solvent such as THF or

dioxane.

Add 2% aqueous sodium hydroxide solution (1.5-2 equiv.) dropwise while stirring at room

temperature.

Stir the reaction for 3-5 hours. Monitor the reaction progress by TLC to ensure

consumption of the starting material.

Dilute the reaction mixture with water and filter to remove any unreacted starting material.

Neutralize the filtrate with dilute acetic acid or HCl.

The product will precipitate out of the solution. Filter the solid, wash with water, and dry

under vacuum to yield 2-chloro-6-fluoroquinazolin-4(3H)-one.

Reactivity and Synthetic Applications
The primary synthetic utility of 2-chloro-6-fluoroquinazolin-4(3H)-one stems from the

reactivity of the C2-chloro group, which is an excellent leaving group for nucleophilic aromatic

substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group makes

the C2 position of the quinazolinone ring electron-deficient and thus highly susceptible to attack
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by nucleophiles. This allows for the straightforward introduction of a wide variety of functional

groups.[3][4]

Common Nucleophiles:

Primary and secondary amines (aliphatic and aromatic)

Alcohols and phenols (alkoxides/phenoxides)

Thiols (thiolates)

Role as a Synthetic Intermediate
This SₙAr reactivity makes the title compound a critical intermediate for building libraries of

substituted quinazolinones for drug discovery screening. For example, it is a direct precursor to

2-(amino)quinazolin-4(3H)-one derivatives, which have shown promise as potent antibacterial

and antiviral agents.[3][4][6]

Core Intermediate

Nucleophiles (Nu-H)

Functionalized Products

2-Chloro-6-fluoroquinazolin-4(3H)-one

R₂NH R-OH R-SH

2-Amino-quinazolinone

 SₙAr

2-Alkoxy-quinazolinone

 SₙAr

2-Thioether-quinazolinone

 SₙAr
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Caption: Role as an intermediate in SₙAr reactions.

Example Protocol: Synthesis of a 2-(Amino)quinazolin-
4(3H)-one Derivative

Dissolve 2-chloro-6-fluoroquinazolin-4(3H)-one (1 equiv.) in a polar aprotic solvent like

DMF or NMP.

Add the desired amine (1.1-1.5 equiv.) and a non-nucleophilic base such as

diisopropylethylamine (DIPEA) (2 equiv.).

Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring by TLC.

Upon completion, cool the reaction to room temperature and pour it into water.

The product will often precipitate and can be collected by filtration. Alternatively, extract the

product with an organic solvent like ethyl acetate.

Purify the crude product by recrystallization or column chromatography.

Applications in Medicinal Chemistry
The quinazolin-4(3H)-one scaffold is a cornerstone in drug design, with derivatives exhibiting a

vast range of biological activities.[1][5][7] The introduction of substituents at the 2-position via

the chloro intermediate allows for fine-tuning of a compound's pharmacological profile.

Table 2: Therapeutic Areas of Quinazolinone Derivatives
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Therapeutic Area Target Examples
Rationale for 2-Chloro-6-
fluoro... Intermediate

Oncology EGFR, VEGFR, PI3K Kinases

Allows synthesis of kinase

inhibitors with tailored

selectivity and potency.[8][9]

Infectious Diseases
Bacterial enzymes, Viral

proteases

Key for developing novel anti-

MRSA and anti-SARS-CoV-2

agents.[3][4][6]

CNS Disorders
Various receptors and

enzymes

Scaffold for anticonvulsant and

antipsychotic drug candidates.

[5][10]

Inflammation Anti-inflammatory pathways
Used to create novel anti-

inflammatory compounds.[5]

The fluorine atom at the 6-position is also a strategic addition. It can enhance metabolic

stability, improve binding affinity through favorable interactions with protein targets, and

modulate the physicochemical properties of the final compound, such as its pKa and

lipophilicity.

Safety, Handling, and Storage
As a chlorinated heterocyclic compound intended for reactive chemistry, proper handling is

paramount. While a specific safety data sheet (SDS) for this exact compound is not widely

available, precautions can be established based on structurally related chemicals.[11][12]

Potential Hazards:

Acute Toxicity: May be harmful if swallowed or in contact with skin.[11]

Irritation: Likely to cause skin and serious eye irritation.[12]

Sensitization: May cause an allergic skin reaction.[11]

Handling and Personal Protective Equipment (PPE):
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Always handle in a certified chemical fume hood to avoid inhalation of dust.[13]

Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]

Avoid generating dust.[11]

Wash hands thoroughly after handling.[11]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

[12]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with

local, state, and federal regulations.[11]

Conclusion
2-Chloro-6-fluoroquinazolin-4(3H)-one is a high-value synthetic intermediate for drug

discovery and medicinal chemistry. Its well-defined reactivity at the C2 position provides a

reliable and versatile handle for constructing diverse libraries of novel quinazolinone

derivatives. The strategic placement of the 6-fluoro substituent further enhances its utility,

offering a means to improve the pharmacokinetic and pharmacodynamic properties of the final

drug candidates. A comprehensive understanding of its synthesis, reactivity, and safe handling

procedures, as outlined in this guide, is essential for leveraging its full potential in the

development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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